molecular formula C11H7BrF3NO B8501098 7-bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one

7-bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one

Cat. No.: B8501098
M. Wt: 306.08 g/mol
InChI Key: ZVDIVNHSMOLBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C11H7BrF3NO and its molecular weight is 306.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7BrF3NO

Molecular Weight

306.08 g/mol

IUPAC Name

7-bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1-one

InChI

InChI=1S/C11H7BrF3NO/c12-8-2-1-7-3-4-16(6-11(13,14)15)10(17)9(7)5-8/h1-5H,6H2

InChI Key

ZVDIVNHSMOLBLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN(C2=O)CC(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 7-bromoisoquinolin-1(2H)-one (5 g, 22.3 mmol) and iodotrifluoroethane (4.9 g, 23.4 mmol) in dimethylacetimide cooled to 5° C. was added sodium hydride 60% wt (0.89 g 22.3 mmol) portion wise over 5 minutes. After complete addition reaction mixture allowed to warm up to room temperature over 2 hours and then heated at 50° C. for 24 hours. Reaction mixture was evaporated to leave a residue, which was diluted with ethyl acetate (200 ml) and water (200 ml). The aqueous layer was further extracted with ethyl acetate (2×50 ml) and organic layers were combined and washed with saturated aqueous bicarbonate (200 ml), brine (200 ml) and dried over Magnesium sulfate powder, filtered and concentrated under reduced pressure to leave a residue and purified using column chromatography eluting with 50% ethyl acetate/petrol ether to give a yellow solid which was still impure by LCMS (1.53 g, 22% yield)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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